molecular formula C24H22O6 B1683854 Palomid 529 CAS No. 914913-88-5

Palomid 529

Cat. No. B1683854
M. Wt: 406.4 g/mol
InChI Key: YEAHTLOYHVWAKW-UHFFFAOYSA-N
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Description

Palomid 529 (P529) is an inhibitor of mammalian target of rapamycin complex (mTORC) formation . It is a derivative of a non-steroidal estrogen antagonist that has anti-angiogenic and anticancer activity . It is a PI3K/Akt/mTOR inhibitor, which is unique in that it causes the dissociation of both the TORC1 and TORC2 complexes and inhibits both Akt and mTOR signaling . It has been shown to inhibit tumor growth, angiogenesis, and vascular permeability .


Molecular Structure Analysis

Palomid 529 belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .


Chemical Reactions Analysis

Palomid 529 is known to inhibit both VEGF-driven and bFGF-driven endothelial cell proliferation . It also inhibits tumor growth, angiogenesis, and vascular permeability .


Physical And Chemical Properties Analysis

Palomid 529 has a molecular weight of 406.43 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Understanding the Role of Biologic Markers in Cancer Research

Biologic markers offer a crucial insight into the mechanisms of carcinogenesis and the potential impact of therapeutic agents like Palomid 529. These markers, including carcinogen-DNA adducts, chromosomal abnormalities, and somatic cell mutations , serve as indicators of a substance's effect on the body, providing a bridge between exposure and disease outcome. Their application in molecular epidemiology can enhance the early detection of cancer risks and facilitate more accurate risk assessments from environmental exposures (Perera, 1987).

Gene Delivery Using Inorganic Nanocarriers

The advancement in gene delivery techniques underscores the potential therapeutic applications of Palomid 529, particularly in targeting specific genetic pathways. Inorganic nanoparticles have been highlighted for their ability to deliver genetic materials efficiently into cells. This approach is crucial for modulating gene expression and potentially rectifying genetic anomalies in diseases. The development and utilization of such nanocarriers could be pivotal for the delivery of Palomid 529 in targeted therapy, emphasizing the need for research into multifunctional nanocarriers for practical use (Loh et al., 2016).

UAV Remote Sensing for Crop Phenotyping

In agricultural science, Unmanned Aerial Vehicle (UAV) remote sensing platforms offer a promising avenue for crop phenotyping, an application area that indirectly relates to the broader scope of scientific research applications like those of Palomid 529 in improving crop resistance to diseases. UAVs equipped with various sensors can rapidly acquire high-throughput phenotypic information, enabling researchers to explore genetic expression and its association with phenotypic traits. This technology facilitates the efficient study of crop yield improvements and stress resistance, areas where compounds like Palomid 529 could have significant implications (Yang et al., 2017).

Safety And Hazards

Palomid 529 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Palomid 529 has been used in trials studying the treatment of Age-Related Macular Degeneration . It has also been suggested that upregulation of DEPTOR expression or activity may present a novel therapeutic strategy for mTOR kinase inhibition .

properties

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026005
Record name 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palomid 529

CAS RN

914913-88-5
Record name Palomid 529
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914913-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palomid 529
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palomid 529
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914913-88-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PALOMID 529
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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